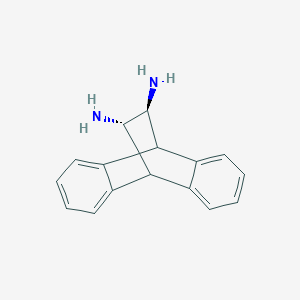

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

説明

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It is known that this chiral diamine is used as a reactant in various chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it is used to synthesize pyridine-based C2-symmetrical chiral organocatalysts via a palladium-catalyzed coupling reaction with 2-bromo-4-(alkylamino)pyridine .

Biochemical Pathways

Its role in the synthesis of chiral organocatalysts suggests it may influence pathways where these catalysts are involved .

Pharmacokinetics

As a reactant in chemical syntheses, its bioavailability would depend on the specific conditions of the reaction it is involved in .

Result of Action

The result of the compound’s action is the production of other chemical entities, such as pyridine-based C2-symmetrical chiral organocatalysts . The molecular and cellular effects would depend on the properties and functions of these synthesized compounds.

Action Environment

The action, efficacy, and stability of this compound are influenced by the environmental conditions of the reactions it participates in. Factors such as temperature, pH, and the presence of other reactants or catalysts can affect its reactivity .

生物活性

(11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a synthetic compound with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 236.32 g/mol

- CAS Number : 138517-66-5

- Purity : >98.0% (HPLC) .

Synthesis

The synthesis of this compound has been explored in various studies. The compound is typically synthesized through multi-step organic reactions involving anthracene derivatives and amine functionalization. Research indicates that the synthesis can yield high purity levels (>98%) which are crucial for biological assays .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines including:

- Breast Cancer (MCF-7)

- Lung Cancer (A549)

- Leukemia (HL-60)

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. The compound's ability to modulate key signaling pathways related to cell survival and proliferation is under investigation .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were evaluated in various assays:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of this compound. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive functions. The exact mechanisms remain to be fully elucidated but are thought to involve antioxidant properties and modulation of neuroinflammatory responses .

Case Studies

- Case Study on Anticancer Activity : A study published in the Indian Journal of Chemistry demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer .

- Antimicrobial Efficacy : In a clinical study assessing the efficacy of various compounds against resistant bacterial strains, this compound was noted for its low MIC values compared to traditional antibiotics .

- Neuroprotection : Research conducted on transgenic mouse models indicated that administration of this compound resulted in improved memory retention and reduced amyloid plaque formation associated with Alzheimer's disease .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 236.32 g/mol

- CAS Number : 138517-66-5

- Physical State : Solid (white to orange to green powder or crystal)

- Melting Point : 158 °C

Organic Synthesis

One of the primary applications of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine is as a building block in organic synthesis. It serves as a precursor for various complex organic molecules through reactions such as:

- Diels-Alder Reactions : This compound can participate in asymmetric Diels-Alder reactions when used with chiral ligands, leading to high enantiomeric excesses in products . For instance, studies have shown that ligands derived from this compound can achieve enantiomeric excesses up to 98% when paired with specific substituents .

Material Science

In material science, this compound has been explored for its properties in liquid crystal applications:

- Chiral Dopants : The compound has been investigated as a chiral dopant in nematic liquid crystal phases. Its unique structure allows it to induce significant helical twisting powers in liquid crystals, which is crucial for developing advanced display technologies .

Medicinal Chemistry

The potential medicinal applications of this compound are also noteworthy:

Case Studies

化学反応の分析

Asymmetric Ethylation of Benzaldehyde

Monosulfonamides derived from the diamine catalyze the enantioselective addition of diethylzinc to benzaldehyde:

-

Conditions : 10 mol% ligand, toluene solvent, room temperature

-

Mechanism : Zinc coordinates with the sulfonamide’s nitrogen and oxygen atoms, creating a chiral environment that biases nucleophilic attack.

Asymmetric Transfer Hydrogenation (ATH) of Acetophenone

Rhodium complexes with these ligands were tested for ketone reduction:

-

Catalyst : Rh(Cp*)(monosulfonamide)

-

Substrate : Acetophenone

-

Results : Low conversion (10–34%) and enantioselectivity (3–42% ee)

| Ligand | Conversion (%) | ee (%) |

|---|---|---|

| p-Fluorophenyl | 34 | 42 |

| p-CF₃phenyl | 10 | 3 |

The low performance contrasts with analogous cyclohexane-diamine ligands, suggesting steric hindrance from the ethanoanthracene scaffold limits substrate access .

Nucleophilic Substitution and Condensation Reactions

The primary amine groups enable participation in:

-

Schiff base formation : Reaction with carbonyl compounds (e.g., aldehydes/ketones) to form imines.

-

Nucleophilic acyl substitution : With acyl chlorides or anhydrides to generate amides.

These reactions are foundational for modifying the diamine into advanced intermediates for pharmaceuticals or materials science.

Coordination Chemistry

The diamine acts as a bidentate ligand for transition metals (e.g., Zn, Rh), enabling:

Structural rigidity from the fused aromatic system enhances chiral induction but may reduce catalytic activity in sterically demanding reactions .

Comparative Performance with Other Diamines

When benchmarked against (1R,2R)-cyclohexane-1,2-diamine:

| Parameter | Ethanoanthracene Diamine | Cyclohexane Diamine |

|---|---|---|

| Ethylation ee (%) | 56 | 72 |

| ATH Conversion (%) | 10–34 | 45–78 |

| Synthetic Flexibility | Moderate | High |

The ethanoanthracene derivative’s constrained geometry offers unique stereoelectronic properties but trades off reactivity for selectivity .

Stability and Handling

特性

IUPAC Name |

(15S,16S)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWDYSRZJOLDMRE-CKUJCDMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C3[C@@H]([C@H](C(C2=C1)C4=CC=CC=C34)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467628 | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138517-66-5 | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11S,12S)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the l-prolinamide derivative of (11S,12S)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine function as a catalyst in the aldol reaction between acetone and 4-nitrobenzaldehyde?

A1: The l-prolinamide derivative of this compound functions as a catalyst in the aldol reaction through a multistep enamine mechanism. [] This mechanism involves the following key steps:

Q2: What is the significance of the enantioselectivity observed in this reaction?

A2: The enantioselectivity observed in the aldol reaction catalyzed by the l-prolinamide derivative is significant because it allows for the selective formation of one enantiomer of the product over the other. [] This is crucial in pharmaceutical synthesis, as different enantiomers of a drug can have dramatically different biological activities. The this compound scaffold, with its rigid structure, plays a key role in inducing this enantioselectivity by creating a chiral environment around the catalytic proline moiety. This steric control dictates the approach of the reactants, favoring the formation of a specific enantiomer of the product.

Q3: What were the limitations identified in the study regarding the catalytic activity of this l-prolinamide derivative?

A3: The computational study identified a significant barrier associated with the C-N bond cleavage step during the release of the product. [] This high barrier suggests that the reaction might be slow or even inhibited at this stage. Further research focusing on modifications of the catalyst structure or reaction conditions might be necessary to optimize the catalytic efficiency and improve the overall yield of the desired product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。